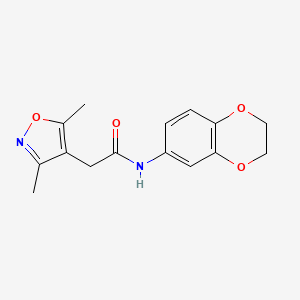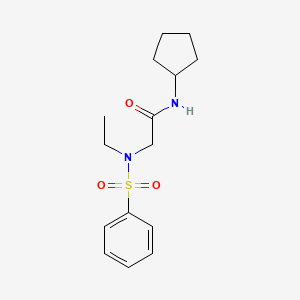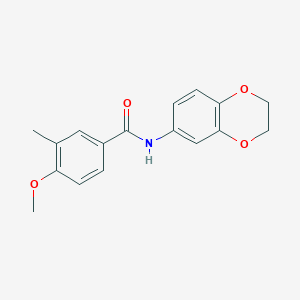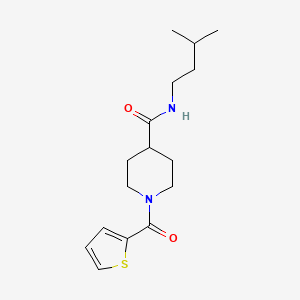![molecular formula C16H17FN2O2 B4706984 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane
Vue d'ensemble
Description
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane, also known as Lu AF35700, is a novel compound that has garnered significant attention in the scientific community. It belongs to the class of drugs known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGlu2).
Mécanisme D'action
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane acts as a PAM of the mGlu2 receptor. The mGlu2 receptor is a G protein-coupled receptor that is involved in the regulation of glutamate release in the brain. By binding to the receptor, this compound enhances the receptor's activity, leading to increased glutamate release. This, in turn, leads to downstream effects that are thought to underlie the compound's therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and multifaceted. The compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus. These effects are thought to underlie the compound's anxiolytic, antipsychotic, and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane is its specificity for the mGlu2 receptor. This allows researchers to selectively study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, the compound's complex synthesis method and limited availability can be a limitation for lab experiments. Additionally, the compound's effects can vary depending on the experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several future directions for research on 1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane. One area of interest is the compound's potential in treating substance abuse disorders. Clinical trials are currently underway to evaluate the compound's safety and efficacy in humans. Another area of interest is the compound's potential in treating other psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research to elucidate the compound's mechanism of action and to develop more efficient synthesis methods. Overall, this compound holds significant promise as a novel therapeutic agent for various psychiatric disorders.
Applications De Recherche Scientifique
1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antipsychotic, and antidepressant-like effects in preclinical studies. It has also been investigated for its potential in treating substance abuse disorders, such as cocaine and alcohol addiction. The compound has shown promising results in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
azepan-1-yl-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-7-5-12(6-8-13)15-11-14(18-21-15)16(20)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSEXIRMVUNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706917.png)
![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)

![4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4706943.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)
![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)



![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)
![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)
